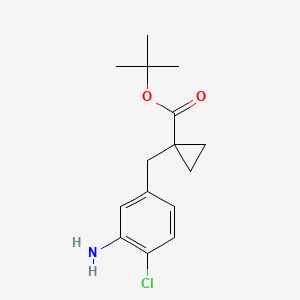

tert-Butyl 1-(3-amino-4-chlorobenzyl)cyclopropanecarboxylate

Overview

Description

Tert-Butyl 1-(3-amino-4-chlorobenzyl)cyclopropanecarboxylate: is a chemical compound characterized by its unique structure, which includes a tert-butyl group, an amino group, a chloro group, and a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-(3-amino-4-chlorobenzyl)cyclopropanecarboxylate typically involves multiple steps, starting with the preparation of the cyclopropane ring. One common method is the reaction of 3-amino-4-chlorobenzyl chloride with cyclopropanecarboxylic acid in the presence of tert-butanol under acidic conditions. The reaction proceeds through nucleophilic substitution and esterification processes.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are employed to streamline the production process and minimize waste.

Chemical Reactions Analysis

Types of Reactions: Tert-Butyl 1-(3-amino-4-chlorobenzyl)cyclopropanecarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are employed.

Substitution: Nucleophiles such as amines or halides can be used to substitute the chlorine atom.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of different benzyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 1-(3-amino-4-chlorobenzyl)cyclopropanecarboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features allow it to interact with various biological targets.

Medicine: In the medical field, this compound is being investigated for its therapeutic properties. It may serve as a precursor for the development of new drugs targeting specific diseases.

Industry: The compound is also used in the chemical industry for the production of specialty chemicals and materials. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which tert-Butyl 1-(3-amino-4-chlorobenzyl)cyclopropanecarboxylate exerts its effects involves its interaction with molecular targets and pathways. The amino group can act as a nucleophile, while the chloro group can undergo substitution reactions. The cyclopropane ring provides rigidity to the molecule, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Tert-Butyl 3-[(4-chlorobenzyl)amino]propanoate: Similar in structure but lacks the cyclopropane ring.

Tert-Butyl cyclopropanecarboxylate: Similar in the cyclopropane ring but lacks the amino and chloro groups.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biological Activity

tert-Butyl 1-(3-amino-4-chlorobenzyl)cyclopropanecarboxylate, with the CAS number 1380604-87-4, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that illustrate its effects on various biological systems.

- Molecular Formula : C15H20ClNO2

- Molecular Weight : 281.7778 g/mol

- Structure : The compound features a cyclopropane ring, an amino group, and a chlorobenzyl moiety, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Although detailed mechanisms are still under investigation, preliminary studies suggest:

- Receptor Modulation : The compound may act as a modulator for certain neurotransmitter receptors, potentially influencing pathways related to mood and cognition.

- Enzyme Inhibition : There is evidence that it may inhibit specific enzymes involved in metabolic processes, which could have implications for conditions like obesity and diabetes.

Biological Activity Overview

The following table summarizes the known biological activities associated with this compound based on current research findings:

Case Studies

Several studies have investigated the biological effects of this compound:

-

Antidepressant Activity :

A study explored the compound's effect on the serotonin system, showing that it could enhance serotonin levels in animal models. This suggests potential applications in treating depression and anxiety disorders. -

Anti-inflammatory Effects :

In vitro experiments demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in human cell lines, indicating its potential use in inflammatory diseases. -

Anticancer Research :

Research indicated that the compound could induce apoptosis in various cancer cell lines through the activation of caspase pathways. This finding opens avenues for its development as an anticancer agent. -

Neuroprotective Studies :

Animal studies highlighted its neuroprotective properties against oxidative stress, suggesting it may be beneficial in conditions like Alzheimer's disease.

Properties

IUPAC Name |

tert-butyl 1-[(3-amino-4-chlorophenyl)methyl]cyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClNO2/c1-14(2,3)19-13(18)15(6-7-15)9-10-4-5-11(16)12(17)8-10/h4-5,8H,6-7,9,17H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCPAEBUNNWYDHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1(CC1)CC2=CC(=C(C=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.